2-Phenylethenyl Benzoate as the Major Product in Catalytic Benzoic Acid-Phenylacetylene Addition: A Head-to-Head Yield Comparison
In a direct head-to-head catalytic study, the reaction of benzoic acid with phenylacetylene produced a mixture of two regioisomers: 1-phenylvinyl benzoate (Markovnikov product) and 2-phenylethenyl benzoate (anti-Markovnikov product, i.e., styryl benzoate). The product distribution is quantifiably dependent on the solvent and catalyst system, with 2-phenylethenyl benzoate being the major product under optimized conditions [1]. This demonstrates a clear, quantifiable differentiation in synthetic yield that is critical for process chemists aiming to maximize the output of the desired styryl ester.
| Evidence Dimension | Reaction Yield and Product Selectivity |
|---|---|
| Target Compound Data | Yield of 2-phenylethenyl benzoate (styryl benzoate) up to 72.6% (depending on solvent/catalyst system). |
| Comparator Or Baseline | Yield of the competing isomer, 1-phenylvinyl benzoate, is lower, reported at up to 51.3% under the same conditions. |
| Quantified Difference | The target compound (styryl benzoate) is produced in a yield that is 21.3 percentage points higher than the competing isomer in the most favorable solvent (DMSO) when using the [Zn(C₄H₇S₂)₄](NO₃)₂ catalyst. |
| Conditions | Catalytic addition of benzoic acid to phenylacetylene using [Zn(C₄H₇S₂)₄](NO₃)₂ complex catalyst in DMSO at 120-140°C for 10 hours. |
Why This Matters
This yield advantage directly translates to a more efficient and cost-effective procurement strategy for researchers and industrial chemists who require the specific anti-Markovnikov styryl ester for downstream applications, reducing purification burden and increasing process yield.
- [1] Parmanov, A. B., Nurmanov, S. E., Ziyadullaev, M. E., Bekboyeva, N. U., Xolmuhammedov, N. D., & Tursunov, S. S. (2023). Catalytic reaction with benzoic acid phenylacetylene in the presence of complex catalysts. Asian Journal of Chemical Sciences, 13(3), 35-40. DOI: 10.9734/ajocs/2023/v13i3242 View Source
